molecular formula C17H23ClN2O5S2 B2726481 3-(azepan-1-ylsulfonyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 897830-87-4

3-(azepan-1-ylsulfonyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B2726481
CAS No.: 897830-87-4
M. Wt: 434.95
InChI Key: WWDUFLGELUPDEQ-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C17H23ClN2O5S2 and its molecular weight is 434.95. The purity is usually 95%.
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Scientific Research Applications

Ring Expansion and Cyclization Reactions

Functionalized azetidines, dihydrofurans, and unorthodox motifs like dioxa-3-azabicyclonon-4-enes have been synthesized through ring expansion reactions. Such reactions, involving transition metal-free conditions, highlight the diverse synthetic utility of compounds containing similar structural frameworks to the specified benzamide derivative. These methodologies can potentially apply to the synthesis of complex heterocyclic compounds for various applications in medicinal chemistry and drug discovery (Suraj & Swamy, 2022).

Intramolecular Cyclization for Heterocyclic Synthesis

Intramolecular cyclization of enamides has been utilized to synthesize tetrahydro-thieno[3,2-b]azepin-5-ones and pyrrolidin-2-ones, demonstrating the synthetic versatility of incorporating sulfur and nitrogen heteroatoms in complex cyclic structures. This approach underscores the potential of similar benzamide derivatives in constructing bioactive heterocycles (Danilyuk et al., 2016).

Antimicrobial Activity of Benzamide Derivatives

The synthesis of novel quinazolinone derivatives from reactions involving benzamide compounds has shown significant antimicrobial activity. This suggests that derivatives of benzamides, by extension, could serve as precursors in the development of new antimicrobial agents, highlighting their potential applications in addressing microbial resistance (Habib, Hassan, & El‐Mekabaty, 2013).

Rh(III)-Catalyzed C-H Activation

The Rh(III)-catalyzed C–H activation/cycloaddition of benzamides has been leveraged for the selective synthesis of biologically interesting heterocycles, including spiro dihydroisoquinolinones and furan-fused azepinones. This methodology could be relevant for the functionalization and diversification of benzamide derivatives in medicinal chemistry (Cui, Zhang, & Wu, 2013).

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O5S2/c18-15-6-5-13(17(21)19-14-7-10-26(22,23)12-14)11-16(15)27(24,25)20-8-3-1-2-4-9-20/h5-6,11,14H,1-4,7-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDUFLGELUPDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3CCS(=O)(=O)C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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